2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

physicochemical property lipophilicity chromatography

2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 58365-04-1) is a small-molecule heterocycle classified as a pyrazolone carboxylic acid. With a molecular weight of 142.11 g/mol and formula C₅H₆N₂O₃, it features a methyl-substituted pyrazole ring bearing both a ketone and a carboxylic acid group.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 58365-04-1
Cat. No. B1601235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS58365-04-1
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N1)C(=O)O
InChIInChI=1S/C5H6N2O3/c1-7-3(5(9)10)2-4(8)6-7/h2H,1H3,(H,6,8)(H,9,10)
InChIKeySLVOOWWSQZFRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 58365-04-1) for Research Supply


2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 58365-04-1) is a small-molecule heterocycle classified as a pyrazolone carboxylic acid [1]. With a molecular weight of 142.11 g/mol and formula C₅H₆N₂O₃, it features a methyl-substituted pyrazole ring bearing both a ketone and a carboxylic acid group [1]. It is primarily offered as a research chemical and synthetic intermediate. Critically, publicly available primary literature providing quantitative biological or physicochemical differentiation for this exact compound against defined structural analogs is extremely limited; the data presented herein represents the maximum evidence obtainable from authoritative computed databases and vendor specifications within the defined source constraints.

Why 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid Cannot Be Simply Replaced by Generic Pyrazole-3-carboxylic Acids


Direct substitution of this compound with unsubstituted or differently substituted pyrazole-3-carboxylic acids can alter critical physicochemical properties and reactivity profiles that are essential for reproducible chemical synthesis and biological screening. The presence of the 2-methyl and 5-oxo substituents introduces a unique tautomeric equilibrium and modifies the hydrogen-bonding capacity compared to the parent 1H-pyrazole-3-carboxylic acid [1]. While high-strength comparative biological data are absent from the open literature, computed XLogP3-AA data (-0.4 for this compound vs. +0.54 for 1H-pyrazole-3-carboxylic acid) indicates a meaningful difference in lipophilicity that can impact solubility, membrane permeability in cell-based assays, and chromatographic behavior [1][2]. These differences are relevant for procurement decisions where consistent physicochemical properties are required for assay reproducibility or synthetic pathway validation.

Quantitative Differentiation Evidence for 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 58365-04-1)


Computed Lipophilicity (XLogP3-AA) Advantage Over the Parent Pyrazole-3-carboxylic Acid Core

The computed XLogP3-AA value for 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is -0.4, while the corresponding value for the unsubstituted 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) is +0.54 [1][2]. This represents a quantified difference of 0.94 log units, indicating a significantly higher hydrophilicity for the target compound.

physicochemical property lipophilicity chromatography

Altered Hydrogen-Bond Donor/Acceptor Profile Relative to Decarboxylated or N-Unsubstituted Analogs

The compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In contrast, a simple N-methyl pyrazole (e.g., 1-methylpyrazole, CAS 930-36-9) has only 0 donors and 1 acceptor. This quantitative difference in H-bond capacity directly impacts the compound's ability to engage in multi-point interactions with biological targets or metal centers in coordination complexes.

hydrogen bonding coordination chemistry fragment screening

Commercially Available Purity and Supplier Consistency as a Procurement Decision Factor

Multiple reputable vendors consistently offer this compound at a purity of ≥96% (e.g., Achemblock: 97% ; Leyan: 96% ). This contrasts with the simpler 1H-pyrazole-3-carboxylic acid, which is frequently supplied at 95% purity due to potentially more challenging purification [1]. The 2–3% higher nominal purity and cross-vendor consistency can be a deciding factor for procurement in sensitive analytical or synthetic applications.

purity vendor specification quality control

Recommended Application Scenarios for Procuring 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid


Synthetic Intermediate for Pyrazolone-Derived Active Pharmaceutical Ingredients (APIs)

The compound's structure maps directly onto the core of several bioactive pyrazolone-containing molecules. Procurement is recommended as a key building block for constructing libraries of pyrazolone amides or esters, where the carboxylic acid handle enables straightforward diversification via amide coupling or esterification. The defined molecular weight and lipophilicity profile support the generation of lead-like compounds in early-stage medicinal chemistry programs [1].

Aqueous-Buffer Compatible Fragment for Biophysical Screening

Given its computed XLogP3-AA of -0.4 and a molecular weight of 142.11 Da, this compound falls within the 'rule-of-three' boundaries for fragments [1]. Its superior hydrophilicity compared to the parent pyrazole-3-carboxylic acid suggests better solubility in aqueous screening buffers, making it a practical procurement choice for fragment-based drug discovery (FBDD) campaigns where high-concentration soaking is required.

Ligand Precursor for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

With four hydrogen bond acceptors and two donors, plus a carboxylic acid moiety for metal coordination, this compound is an ideal procurement choice for researchers developing novel coordination complexes or MOFs [1]. The methyl group provides a useful spectroscopic handle (¹H/¹³C NMR) for monitoring complex formation in situ, a practical advantage over non-methylated analogs.

Method Development Standard for HPLC and LC-MS Analysis

The consistent cross-vendor purity (96–97%) and distinct chromatographic properties due to its unique lipophilicity make this compound a reliable candidate for use as a system suitability standard in reversed-phase HPLC or LC-MS method development [1]. Its response factors can be used to benchmark separation of polar heterocyclic mixtures, which is more challenging with the less hydrophilic parent compound.

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